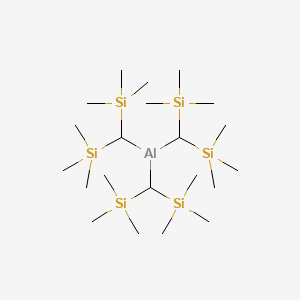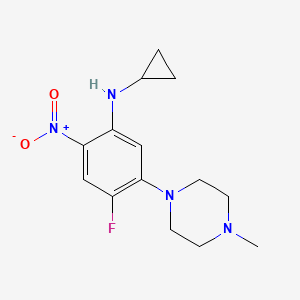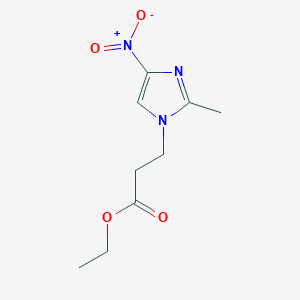![molecular formula C39H71N3O6 B14271849 6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate CAS No. 129655-06-7](/img/structure/B14271849.png)
6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate is a complex organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the octadecoxy group, and the incorporation of the pyrrolidin-1-ium moiety. Common reagents used in these reactions include pyrimidine derivatives, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can lead to the formation of simpler compounds with modified functional groups.
Aplicaciones Científicas De Investigación
6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate has several scientific research applications, including:
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialized materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate involves its interaction with specific molecular targets. The pyrimidine ring and the octadecoxy group may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying functional groups. Examples include:
- 2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethanol
- 1-(2-(2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy)ethyl)pyrrolidine
Uniqueness
The uniqueness of 6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
129655-06-7 |
|---|---|
Fórmula molecular |
C39H71N3O6 |
Peso molecular |
678.0 g/mol |
Nombre IUPAC |
6-[1-[2-[2-(3-octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate |
InChI |
InChI=1S/C39H71N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-31-46-35-37(48-39-40-25-23-26-41-39)36-47-34-33-45-32-30-42(28-20-21-29-42)27-19-17-18-24-38(43)44/h23,25-26,37H,2-22,24,27-36H2,1H3 |
Clave InChI |
AKLBMELLFAFCPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COCCOCC[N+]1(CCCC1)CCCCCC(=O)[O-])OC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


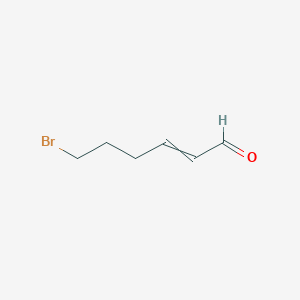
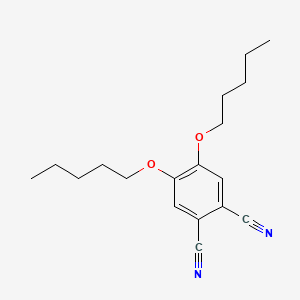
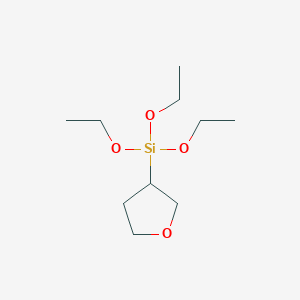
![2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B14271780.png)
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
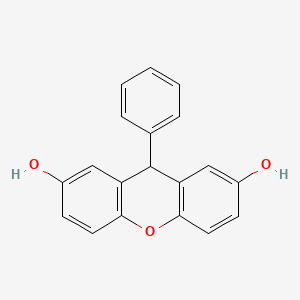
![5'-Ethoxyspiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B14271812.png)
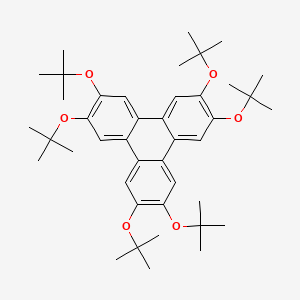
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
